molecular formula C5H11N B13561713 N,2-dimethylcyclopropan-1-amine

N,2-dimethylcyclopropan-1-amine

Cat. No.: B13561713
M. Wt: 85.15 g/mol
InChI Key: RHJITQJBHCWZLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,2-dimethylcyclopropan-1-amine: is an organic compound with the molecular formula C₅H₁₁N. It is a secondary amine, characterized by a cyclopropane ring substituted with two methyl groups and an amine group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for N,2-dimethylcyclopropan-1-amine typically involve large-scale synthesis using the above-mentioned routes, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal by-products.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, alkoxides.

Major Products:

    Oxidation Products: Corresponding oxides and hydroxylamines.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted cyclopropane derivatives.

Mechanism of Action

The mechanism of action of N,2-dimethylcyclopropan-1-amine involves its interaction with various molecular targets, primarily through its amine group. It can act as a nucleophile, participating in various chemical reactions that modify its structure and function. The pathways involved include nucleophilic substitution, addition, and elimination reactions .

Comparison with Similar Compounds

    Cyclopropylamine: Similar in structure but lacks the methyl groups.

    N-methylcyclopropylamine: Contains one methyl group instead of two.

    Cyclopropanamine: The parent compound without any methyl substitution.

Uniqueness: N,2-dimethylcyclopropan-1-amine is unique due to the presence of two methyl groups on the cyclopropane ring, which influences its reactivity and steric properties. This makes it a valuable compound in synthetic chemistry for creating sterically hindered amine derivatives .

Properties

Molecular Formula

C5H11N

Molecular Weight

85.15 g/mol

IUPAC Name

N,2-dimethylcyclopropan-1-amine

InChI

InChI=1S/C5H11N/c1-4-3-5(4)6-2/h4-6H,3H2,1-2H3

InChI Key

RHJITQJBHCWZLJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC1NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.